molecular formula C16H16N2O8S B5493742 methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No. B5493742
M. Wt: 396.4 g/mol
InChI Key: QDUPKHZXYWJYHB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,5-dimethoxy-2-nitrobenzoate” is a compound with the molecular formula C10H11NO6 . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

“Methyl 4,5-dimethoxy-2-nitrobenzoate” has been used in the synthesis of "methyl 4,5-dimethoxy-2-aminobenzoate" .


Molecular Structure Analysis

The molecular weight of “Methyl 4,5-dimethoxy-2-nitrobenzoate” is 241.2 .


Physical And Chemical Properties Analysis

“Methyl 4,5-dimethoxy-2-nitrobenzoate” is a pale yellow powder . It has a melting point of 141-144 °C (lit.) and a predicted boiling point of 381.4±37.0 °C . The predicted density is 1.288±0.06 g/cm3 .

Safety and Hazards

“Methyl 4,5-dimethoxy-2-nitrobenzoate” is classified as an irritant . It’s recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

methyl 2-[(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8S/c1-8(15(20)26-4)17-14(19)13(27-16(17)21)6-9-5-11(24-2)12(25-3)7-10(9)18(22)23/h5-8H,1-4H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUPKHZXYWJYHB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C\C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(5E)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

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